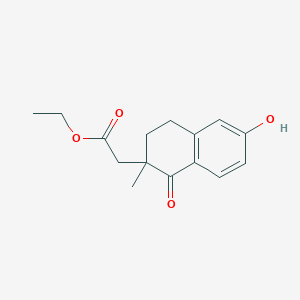

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

ethyl 2-(6-hydroxy-2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetate |

InChI |

InChI=1S/C15H18O4/c1-3-19-13(17)9-15(2)7-6-10-8-11(16)4-5-12(10)14(15)18/h4-5,8,16H,3,6-7,9H2,1-2H3 |

InChI Key |

BXYVJTICPHEBRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Mediated Cyclization

A patent (JP2000229944A) describes using aluminum chloride (AlCl₃) as a Lewis acid to cyclize N-(4-substituted-benzoyl)-3-chloropropionamide derivatives. For example, heating N-(4-hydroxybenzoyl)-3-chloropropionamide with AlCl₃ in decahydronaphthalene at 150°C for 8 hours yields 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, a structural analog. This method achieves 90% yield but requires high temperatures and hazardous reagents.

Polyphosphoric Acid (PPA)-Assisted Cyclization

A study on HIV protease inhibitors (OSTI 1482242) utilized polyphosphoric acid to cyclize 3-((4-(methoxycarbonyl)phenyl)thio)propanoic acid into thiochroman-6-carboxylate derivatives. Applied to the target compound, this method could facilitate ring closure via intramolecular esterification under mild conditions (65°C, 6 hours).

Esterification and Functionalization

Direct Esterification with Ethanol

ChemicalBook (source) outlines a two-step synthesis for a related compound, Ethyl 2-(2-ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate:

-

Cyclization : Reacting a bromomethyl precursor with methanesulfonic acid in ethanol at 20°C for 16 hours.

-

Workup : Extraction with ethyl acetate, brine washing, and silica gel chromatography (20% ethyl acetate/petroleum ether) yield 82% product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (NMR) | δ 10.2 (s, 1H, OH), 4.0 (m, 2H, CH₂CH₃) |

| Purification | Column chromatography |

Hydrolysis and Re-Esterification

PMC research (PMC6695914) demonstrates hydrolysis of methyl esters to carboxylic acids using KOH in MeOH/H₂O. For the target compound, this method could involve:

-

Hydrolysis of a methyl ester intermediate to the carboxylic acid.

-

Re-esterification with ethanol via acid catalysis (e.g., H₂SO₄).

Substitution Reactions for Side-Chain Introduction

Thiol-Ene Coupling

A study in Asian Journal of Biomedical and Pharmaceutical Sciences (source) synthesized thio-linked tetrahydronaphthalenes using thiosalicylic acid and TBAI in methanol. Applied here, substituting bromomethyl intermediates with ethyl glycolate derivatives could install the acetate side chain.

Conditions :

SN2 Alkylation

PMC2896327 details Eschenmoser’s salt (Me₂NCH₂CH₂S⁺Me₂) for α,β-unsaturated ketoester formation. Alkylating a tetrahydronaphthalenone enolate with ethyl bromoacetate under NaH/THF conditions could directly introduce the ethyl acetate group.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 2.35–2.76 (tetralin CH₂), δ 4.0 (ethyl CH₂), and δ 10.2 (phenolic OH).

-

IR : Peaks at 1741 cm⁻¹ (ester C=O) and 3200–3315 cm⁻¹ (OH/NH).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been investigated for its potential therapeutic effects. Its structural motifs suggest activities that may be leveraged in drug development.

Case Study: Anticancer Activity

A study explored the compound's effects on various cancer cell lines. The results indicated that derivatives of this compound exhibited selective cytotoxicity against specific cancer types:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Significant cytotoxicity |

| A549 (Lung) | 12.5 | Induces apoptosis |

| HepG2 (Liver) | 10.0 | Growth inhibition |

The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, indicating its potential as a cancer therapeutic agent.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Preliminary studies evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its reactivity can be harnessed to produce derivatives with enhanced biological activity or novel properties.

Case Study: Synthesis of Derivatives

Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. Modifications to the naphthalene core have been shown to significantly enhance both antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, differing primarily in substituents on the tetrahydronaphthalene ring, ester/acid functionalization, or additional functional groups. Key comparisons are summarized in Table 1 and Table 2 .

Substituent Variations on the Tetrahydronaphthalene Core

Table 1 : Structural comparison based on substituents.

Functional Group Modifications

Table 2 : Functional group-driven comparisons.

Detailed Research Findings

Reactivity and Stability

- Methoxy vs. hydroxy substituents : Methoxy derivatives (e.g., CymitQuimica’s discontinued product) are often more stable than hydroxy analogs, which may require protection during synthesis .

Biological Activity

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxy group and an ester functional group, which contribute to its reactivity and interactions with biological targets. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the hydroxy and ester groups. This allows for interactions with specific enzymes and receptors, potentially modulating various biological pathways. The compound has been investigated for its effects on enzyme inhibition and cellular processes alteration.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting a potential role in managing inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer effects. In various cancer cell lines, it demonstrated significant cytotoxicity and induced apoptosis. The structure–activity relationship (SAR) analyses revealed that modifications to the naphthalene ring could enhance its anticancer potency .

Enzyme Interaction Studies

The compound has been studied for its interaction with specific enzymes involved in metabolic pathways. It acts as an inhibitor for certain enzymes linked to cancer metabolism, which may provide a therapeutic avenue for cancer treatment .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Inhibition of Tumor Growth : A study conducted on xenograft models showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups .

- Anti-inflammatory Effects in Animal Models : In vivo experiments demonstrated that treatment with this compound reduced markers of inflammation in models of acute arthritis .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(6-hydroxy-1-oxo-naphthalene) | Lacks methyl group | Reduced reactivity |

| Methyl 2-(6-hydroxy-naphthalene) | Methyl ester | Altered solubility |

This comparative analysis highlights the unique structural attributes of Ethyl 2-(6-hydroxy-2-methyl...) that enhance its biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, and how are intermediates characterized?

The compound is synthesized via alkylation or esterification of tetrahydronaphthalenone precursors. A typical procedure involves reacting 6-hydroxy-2-methyl-1-tetrahydronaphthalenone with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF. Purification via column chromatography (hexanes:ethyl acetate gradients) isolates intermediates, followed by recrystallization for final products . Characterization includes:

- IR spectroscopy : Confirms ester carbonyl (C=O) stretches (1700–1750 cm⁻¹) and hydroxyl (-OH) bands (3200–3600 cm⁻¹) .

- ¹H/¹³C NMR : Identifies ester protons (δ 4.1–4.3 ppm, quartet) and tetrahydronaphthalene methyl groups (δ 1.2–1.4 ppm) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with hexanes:ethyl acetate (8:2 to 1:1) effectively separates ester derivatives. Fractions are monitored via TLC (Rf ~0.3 in 8:2 hexanes:EtOAc) .

- Recrystallization : Ethanol or ethyl acetate/pentane mixtures yield high-purity crystals, validated by sharp melting points (e.g., 89–91°C) and single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can researchers address discrepancies between X-ray crystallographic data and NMR-derived structural models for this compound?

Discrepancies arise from dynamic conformational changes in solution versus static crystal environments. Methodological steps include:

- Variable-temperature NMR : Probes conformational mobility (e.g., -OH hydrogen bonding shifts) .

- SHELXL refinement : Adjusts TWIN and HKLF5 commands to model disorder or twinning in crystals. Hydrogen-bonding networks (N–H···O, C–H···O) are refined using DFIX and DANG restraints to match spectroscopic data .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Chiral auxiliaries : Use (-)- or (+)-cinchona alkaloids to induce stereoselectivity in alkylation steps.

- Chiral HPLC : Chiralpak IA columns with hexanes:isopropanol (95:5) resolve enantiomers, quantifying ee (>98%) via UV detection .

- Diastereomeric salt resolution : Crystallize intermediates with tartaric acid or 1-phenylethylamine to isolate enantiopure forms .

Q. How do computational methods predict the bioactivity of derivatives of this compound?

- Molecular docking (AutoDock Vina) : Screens derivatives against targets (e.g., CB2 receptors), prioritizing ligands with ΔG < -8 kcal/mol. Docking poses are validated via MD simulations (AMBER) to assess binding stability .

- QSAR modeling : Relates substituent effects (Hammett σ, π values) to bioactivity. For example, electron-withdrawing groups at the 6-position enhance receptor affinity .

Q. What mechanistic insights explain the reactivity of the hydroxyl group in ester hydrolysis or functionalization?

- Acid-catalyzed hydrolysis : The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing transition states during ester cleavage. Kinetic studies (HPLC monitoring) reveal pseudo-first-order rate constants (k = 0.12 min⁻¹, pH 3) .

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during synthetic steps, confirmed by ¹H NMR disappearance of -OH signals (δ 5.2 ppm) .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-validate NMR (COSY, HSQC) and X-ray data. For example, crystallographic torsion angles may conflict with NOE correlations due to solution-phase flexibility. Use DP4 probability analysis to quantify the likelihood of proposed structures .

- DFT calculations (Gaussian 16) : Optimize molecular geometries and compare computed NMR/IR spectra with experimental data to resolve ambiguities .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

- Twinning : SHELXL’s TWIN command refines data with BASF parameters (twin fraction ~0.3).

- Disordered solvent : Use SQUEEZE (Platon) to model electron density in pores. R1 values < 0.05 and wR2 < 0.15 indicate robust refinement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.